2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677181
InChI: InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2
SMILES: C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F
Molecular Formula: C14H9F2NO
Molecular Weight: 245.22 g/mol

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile

CAS No.:

Cat. No.: VC13677181

Molecular Formula: C14H9F2NO

Molecular Weight: 245.22 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile -

Specification

Molecular Formula C14H9F2NO
Molecular Weight 245.22 g/mol
IUPAC Name 2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile
Standard InChI InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2
Standard InChI Key FUAWFGSXZKVBTL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F
Canonical SMILES C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile, reflects its bifunctional aromatic system. The benzene ring at the 5-position is substituted with a nitrile group (-C≡N), while the 2-position hosts a fluorine atom. The 4-fluorobenzyloxy group (-O-CH₂-C₆H₄-F) introduces additional steric and electronic complexity, enhancing its potential for target-specific interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₉F₂NO
Molecular Weight245.22 g/mol
IUPAC Name2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile
SMILESC1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F
InChI KeyFUAWFGSXZKVBTL-UHFFFAOYSA-N

The canonical SMILES string highlights the spatial arrangement: two fluorine atoms occupy para positions on distinct benzene rings, while the nitrile group and ether linkage contribute to polarity.

Spectroscopic and Physicochemical Properties

Although direct experimental data for this compound are scarce, analogs such as 2-fluoro-5-formylbenzonitrile (CAS: 218301-22-5) provide insights into expected behavior. For instance, the formyl analog exhibits a melting point of 80–84°C and a predicted boiling point of 215.6±20.0°C, suggesting moderate thermal stability . The density (1.25±0.1 g/cm³) and solubility in chloroform/methanol further indicate suitability for organic synthesis . Extrapolating these properties, the target compound likely shares comparable stability, favoring its use in solution-phase reactions.

Synthetic Pathways and Optimization

Challenges in Synthesis

  • Etherification: Coupling 2-fluoro-5-hydroxybenzonitrile with 4-fluorobenzyl bromide under basic conditions.

  • Cyanation: Introducing a nitrile group to a pre-functionalized fluorobenzyl ether intermediate.

The absence of documented procedures underscores the need for methodological innovation.

Lessons from Analog Synthesis

The synthesis of 2-fluoro-5-formylbenzonitrile (CAS: 218301-22-5) offers a template for functional group manipulation. As detailed in , oxidation of a benzylic alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane achieved an 84.7 g yield at 65% efficiency . Applying similar oxidative conditions to a hydroxymethyl precursor could yield the benzaldehyde derivative, a potential intermediate for further functionalization.

Table 2: Representative Reaction Conditions for Analogs

StepReagents/ConditionsYieldSource
OxidationPCC, CH₂Cl₂, 20°C65%
RecrystallizationToluene>97% purity

Derivatives and Functionalization

Boronic Ester Derivatives

The boronate 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 775351-57-0) exemplifies the compound’s utility in Suzuki-Miyaura cross-coupling reactions . This derivative, with a purity >98%, serves as a building block for biaryl structures common in drug discovery .

Table 3: Boronic Ester Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆BF₂NO₂
Purity>98.0% (GC)
StorageRoom temperature, sealed

Challenges and Future Directions

Despite its promise, gaps persist in understanding this compound’s pharmacokinetics and toxicity. In vitro assays to assess CYP450 inhibition and metabolic stability are critical next steps. Additionally, optimizing synthetic routes to improve yields and scalability remains a priority for industrial adoption.

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